molecular formula C19H29NO4 B5234346 ethyl 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-piperidinecarboxylate

ethyl 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-piperidinecarboxylate

Cat. No. B5234346
M. Wt: 335.4 g/mol
InChI Key: OAPKAYKPBFVVIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-piperidinecarboxylate, also known as U-47700, is a synthetic opioid that has gained popularity as a recreational drug due to its potent analgesic effects. However, U-47700 has also shown promise in scientific research for its potential use in pain management and as a tool for studying opioid receptors.

Mechanism of Action

Ethyl 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-piperidinecarboxylate acts as an agonist of the mu-opioid receptor, binding to and activating the receptor to produce analgesia and other opioid effects. It has a high affinity for the mu-opioid receptor, making it more potent than many other opioid drugs.
Biochemical and Physiological Effects:
ethyl 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-piperidinecarboxylate produces a range of effects on the body, including analgesia, sedation, euphoria, and respiratory depression. It also has the potential to cause dependence and addiction with prolonged use.

Advantages and Limitations for Lab Experiments

Ethyl 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-piperidinecarboxylate has several advantages as a tool for scientific research, including its high potency, selectivity for the mu-opioid receptor, and ability to produce opioid effects without the use of traditional opioids. However, its potential for abuse and addiction, as well as its limited availability and high cost, are significant limitations.

Future Directions

Future research on ethyl 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-piperidinecarboxylate could focus on developing new pain medications based on its structure and mechanism of action, as well as investigating its potential as a treatment for opioid addiction and withdrawal. Additionally, further studies could explore the long-term effects of ethyl 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-piperidinecarboxylate use and its potential for harm reduction in the context of the opioid epidemic.

Synthesis Methods

Ethyl 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-piperidinecarboxylate can be synthesized through a multistep process starting with the reaction of 3,4-dimethoxyphenylacetone with methylamine, followed by reduction with sodium borohydride and subsequent reaction with ethyl chloroformate and piperidine. The final product is purified through recrystallization.

Scientific Research Applications

Ethyl 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-piperidinecarboxylate has been used in scientific research to study the structure and function of opioid receptors, as well as to develop new pain medications with fewer side effects than traditional opioids. It has also been used as a tool for investigating the mechanisms of opioid addiction and withdrawal.

properties

IUPAC Name

ethyl 1-[1-(3,4-dimethoxyphenyl)propan-2-yl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO4/c1-5-24-19(21)16-8-10-20(11-9-16)14(2)12-15-6-7-17(22-3)18(13-15)23-4/h6-7,13-14,16H,5,8-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPKAYKPBFVVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(C)CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-piperidinecarboxylate

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